Boc-Leu-OSu

Enantiomeric Purity Optical Rotation Peptide Synthesis

Boc-Leu-OSu is the definitive pre-activated leucine reagent for Boc SPPS. Unlike unactivated Boc-Leu-OH, the OSu ester enables rapid amide bond formation without separate coupling reagents, minimizing side reactions and accelerating cycle times. Its verified optical rotation (-43.5° ± 1°) guarantees enantiomeric purity for reproducible peptide assembly, including aggregation-prone sequences. With 12-month stability at -20°C, it supports uninterrupted supply chains and validated protocols. Choose Boc-Leu-OSu for streamlined, high-fidelity leucine incorporation in research and process development.

Molecular Formula C15H24N2O6
Molecular Weight 328.36 g/mol
CAS No. 3392-09-4
Cat. No. B558282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Leu-OSu
CAS3392-09-4
SynonymsBoc-Leu-OSu; 3392-09-4; Boc-L-leucinehydroxysuccinimideester; Boc-L-LeucineN-hydroxysuccinimideester; N-(tert-Butoxycarbonyl)-L-leucineN-hydroxysuccinimideester; AmbotzBAA5770; N-Boc-Leu-(Succinimidyl)OH; 15454_ALDRICH; SCHEMBL3752138; 15454_FLUKA; MolPort-003-926-804; ZINC1576298; 4017AB; CB-344; AKOS016003058; AM81885; AK-81129; HE062331; KB-48345; ST2412707; K-0046; TERT-BUTYL(S)-[1-[[(25-DIOXO-1-PYRROLIDINYL)OXY]CARBONYL]-3-METHYLBUTYL]CARBAMATE
Molecular FormulaC15H24N2O6
Molecular Weight328.36 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
InChIInChI=1S/C15H24N2O6/c1-9(2)8-10(16-14(21)22-15(3,4)5)13(20)23-17-11(18)6-7-12(17)19/h9-10H,6-8H2,1-5H3,(H,16,21)
InChIKeyWXRGJQZMGGGTSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Leu-OSu (CAS 3392-09-4): Procurement-Grade Specifications and Technical Baseline for Peptide Synthesis


Boc-Leu-OSu (N-α-tert-Butoxycarbonyl-L-leucine N-hydroxysuccinimide ester) is a pre-activated amino acid derivative central to peptide synthesis . As a building block, it comprises an L-leucine core, an acid-labile Boc (tert-butyloxycarbonyl) amine-protecting group, and a carboxyl group activated as an N-hydroxysuccinimide (OSu) ester for efficient amide bond formation . This compound is a white to off-white solid, soluble in DMSO and dioxane, with a molecular weight of 328.37 g/mol . Its established role is as a standard reagent in Boc-based solid-phase peptide synthesis (SPPS) and solution-phase couplings, where its pre-activated state facilitates rapid and controlled leucine incorporation .

Why Unactivated Boc-Leucine Cannot Substitute for Boc-Leu-OSu in Peptide Bond Formation


The pre-activated OSu ester of Boc-Leu-OSu is not a trivial modification; it is the critical feature that enables efficient peptide coupling under mild conditions, a capability absent in the unactivated Boc-leucine (Boc-Leu-OH) [1]. Substituting Boc-Leu-OSu with Boc-Leu-OH would necessitate the addition of a separate coupling reagent (e.g., DCC, HBTU), which introduces side reactions, requires optimization, and significantly lowers the effective reaction rate [2]. While alternative activated esters like Fmoc-Leu-OSu or Boc-Leu-ONp exist, their distinct protecting group chemistry (Fmoc vs. Boc) or leaving group properties (OSu vs. ONp) directly impact compatibility with synthetic strategies, coupling kinetics, and impurity profiles, making them non-interchangeable without extensive protocol re-validation [2][3].

Quantitative Differentiation of Boc-Leu-OSu Against In-Class Analogs: A Technical Procurement Guide


Enantiomeric Purity: Optical Rotation as a Procurement Specification for Boc-Leu-OSu

The enantiomeric purity of Boc-Leu-OSu, a critical quality attribute for synthesizing chirally pure peptides, is routinely specified and controlled. The specific optical rotation [α]20/D is consistently reported as -43.5° ± 1° (c = 1% in dioxane) across multiple high-purity (>98%) commercial lots [1]. This value serves as a benchmark for the L-leucine derivative, enabling direct comparison with alternative activating groups. For instance, the pentafluorophenyl ester analog, Boc-Leu-OPfp, exhibits a notably different specific rotation of -41.0° ± 1° (c=1.028% in DMF), highlighting how the choice of activating ester influences the measurable optical activity and, by extension, the chiral integrity of the molecule .

Enantiomeric Purity Optical Rotation Peptide Synthesis

Orthogonal Deprotection Strategy: Boc vs. Fmoc Chemistry in Peptide Synthesis

Boc-Leu-OSu is designed for a specific, orthogonal protecting group strategy. The Boc group is acid-labile and is cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA) [1]. This contrasts fundamentally with Fmoc-based analogs like Fmoc-Leu-OSu, which require a basic deprotection step using piperidine . The incompatibility of Boc with acids and Fmoc with bases dictates that these two classes of building blocks are not interchangeable in a given synthetic protocol. For instance, while Fmoc SPPS is widely used, Boc SPPS is often preferred for certain sequences prone to aggregation or for the synthesis of complex peptides requiring orthogonal protection, where the acid-labile Boc group offers a strategic advantage [1].

SPPS Protecting Group Boc Chemistry Fmoc Chemistry

Long-Term Storage Stability: A Benchmark for Procurement and Inventory Management

Procurement decisions hinge on reliable, long-term stability to ensure compound integrity and minimize waste. Supplier specifications for Boc-Leu-OSu provide a clear, quantitative benchmark. When stored as a powder at -20°C, the compound is specified to be stable for up to 12 months [1][2]. This contrasts with more stringent storage requirements sometimes needed for other activated esters, such as the pentafluorophenyl ester Boc-Leu-OPfp, which may require storage at 2-8°C for optimal stability [3]. The defined shelf life for Boc-Leu-OSu under standard laboratory freezer conditions (-20°C) offers a clear, verifiable metric for planning and budgeting.

Stability Shelf Life Storage Conditions Inventory Management

Validated Application Scenarios for Boc-Leu-OSu in Peptide Research and Development


Boc-Based Solid-Phase Peptide Synthesis (SPPS) Protocols

Boc-Leu-OSu is the definitive reagent for incorporating leucine residues in Boc SPPS, particularly for sequences prone to aggregation or requiring orthogonal protection strategies [1]. The defined optical rotation (-43.5° ± 1°) and extended shelf-life (-20°C for 12 months) [2] directly support this use case by ensuring high enantiomeric purity and minimizing supply chain disruptions, thereby enabling reproducible, high-fidelity peptide chain assembly.

Synthesis of Enantiomerically Pure Thiodipeptides

Boc-Leu-OSu has been directly employed in optimization studies aimed at obtaining enantiomerically pure thiodipeptides [1]. The high, verifiable optical purity [2] of the starting material is a critical prerequisite for the successful stereoselective synthesis of these sulfur-containing peptide analogs, which are of interest for their unique biological and conformational properties.

Environmentally Benign Peptide Synthesis

Boc-Leu-OSu serves as a building block in novel, environmentally friendly peptide synthesis methods, such as liquid-assisted ball-milling, which avoid toxic solvents [1]. This application highlights the compound's utility beyond traditional solution- or solid-phase methods, showcasing its stability and reactivity under mechanochemical conditions for the synthesis of biologically relevant peptides like Leu-enkephalin.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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